4H-Cyclopenta[b]thiophene, 5-methyl-
Description
5-Methyl-4H-cyclopenta[b]thiophene is a fused bicyclic heterocyclic compound comprising a cyclopentane ring fused to a thiophene moiety, with a methyl substituent at the 5-position. This structural motif confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The methyl group enhances lipophilicity and influences electron density distribution across the thiophene ring, which can modulate reactivity and interactions with biological targets . Its synthesis typically involves cyclization reactions of diketones or Grignard alkylation of ketone precursors, as demonstrated in optimized routes yielding 60–65% efficiency .
Properties
CAS No. |
14746-32-8 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
5-methyl-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H8S/c1-6-4-7-2-3-9-8(7)5-6/h2-3,5H,4H2,1H3 |
InChI Key |
FYIUAKUVXISASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4H-Cyclopenta[b]thiophene, 5-methyl- can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4H-Cyclopenta[b]thiophene, 5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
4H-Cyclopenta[b]thiophene, 5-methyl- has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]thiophene, 5-methyl- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to biological targets . Additionally, its electron-donating properties make it a valuable component in organic electronic devices, where it facilitates charge transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 5-methyl-4H-cyclopenta[b]thiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:
Research Findings and Case Studies
Limitations and Challenges
- Toxicity : Methylated thiophenes may generate reactive metabolites via hepatic CYP450 oxidation, necessitating structural shielding in drug candidates .
- Synthetic Complexity: Multi-step routes for functionalized derivatives (e.g., 3-acetyl or 2-amino) limit scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
